{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride
Description
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride (CAS: 2091597-91-8) is a bicyclic sulfonyl chloride derivative with a molecular weight of 210.68 g/mol . Its structure features a 7-oxabicyclo[2.2.1]heptane core, where an oxygen atom replaces one bridgehead carbon, and a methanesulfonyl chloride group is attached to the remaining bridgehead position. This compound is classified as hazardous under UN 3265 (Class 8), with acute toxicity (H302), respiratory irritation (H335), and skin corrosion (H314) risks .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-1-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)5-7-3-1-6(11-7)2-4-7/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLYVJZGAHCKOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1O2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride typically involves the reaction of {7-oxabicyclo[2.2.1]heptane} with methanesulfonyl chloride under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may require the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can help achieve high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution reactions typically require nucleophiles such as amines or alcohols, and may be carried out in polar aprotic solvents.
Major Products Formed:
Oxidation products include sulfonyl oxides.
Reduction products may include corresponding alcohols or amines.
Substitution products can vary widely depending on the nucleophile used, resulting in a range of derivatives.
Scientific Research Applications
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is used in biochemical studies to modify biomolecules and investigate their properties.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride exerts its effects involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of various derivatives through substitution reactions. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bicyclic sulfonyl chlorides. Below is a detailed comparison with structurally analogous derivatives, focusing on molecular features, hazards, and applications.
Structural and Molecular Comparisons
Hazard and Reactivity Profiles
Parent Compound (2091597-91-8) :
- Dimethyl Analogue (173852-58-9): No explicit hazard data provided, but the absence of oxygen may reduce polarity and alter toxicity compared to the parent .
- 4-Methyl-2-Oxa Derivative (2248324-39-0): Higher molecular weight (224.70 vs.
Research and Application Insights
- Synthetic Utility : Sulfonyl chlorides are widely used as electrophiles in forming sulfonamides or sulfonate esters. The bicyclic framework in these compounds may confer rigidity, enhancing binding specificity in drug design .
- Stability Considerations: The presence of oxygen (in oxabicyclo derivatives) or ketones may influence hydrolytic stability.
Biological Activity
{7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride is a bicyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure containing an oxygen atom at the bridgehead position and a reactive methanesulfonyl chloride group. Its molecular formula is C_{10}H_{15ClO_3S, with a molecular weight of approximately 250.75 g/mol. The reactivity of this compound is largely attributed to the methanesulfonyl chloride moiety, which facilitates nucleophilic substitution reactions essential for synthesizing sulfonamides and other derivatives.
Biological Activity Overview
Research indicates that derivatives of {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride exhibit notable biological activities:
- Estrogen Receptor Modulation : Some derivatives act as selective estrogen receptor degraders (SERDs), showing promise in treating estrogen receptor-positive breast cancer. Studies have demonstrated that these compounds can effectively degrade estrogen receptors, potentially overcoming drug resistance associated with traditional hormone therapies .
- Antimicrobial Properties : Certain derivatives have also been reported to possess antimicrobial activity, making them candidates for controlling undesired microorganisms and pests.
The mechanism by which {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride exerts its biological effects primarily involves its interaction with estrogen receptors. The methanesulfonyl chloride group enables the formation of sulfonamides, which can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes. This binding affinity enhances the compound's potential as a therapeutic agent against various diseases .
1. Estrogen Receptor Degradation
A study published in PubMed highlighted a novel class of 7-Oxabicyclo[2.2.1]heptene sulfonamides that demonstrated improved degradation activity against estrogen receptor α (ERα). These compounds showed significant inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 0.84 μM and 0.77 μM for specific derivatives . The degradation mechanism was identified as proteasome-mediated, indicating a robust pathway for therapeutic intervention in hormone-resistant breast cancer.
2. Antimicrobial Applications
Another investigation focused on the antimicrobial properties of derivatives derived from {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride, which demonstrated efficacy against various bacterial strains. The study emphasized the potential for these compounds to be utilized in agricultural applications to control pests and pathogens effectively.
Comparative Analysis with Similar Compounds
To further understand the unique properties of {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Bicyclic | Basic framework without functional groups |
| 7-Oxabicyclo[2.2.1]heptene sulfonamides | Bicyclic/Sulfonamide | Improved biological activity against estrogen receptors |
| Methanesulfonic acid derivatives | Acids | Widely used in organic synthesis but lacks bicyclic structure |
This table highlights how the unique bicyclic structure combined with the methanesulfonyl chloride group provides diverse synthetic pathways and biological activities not found in simpler analogs.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for {7-Oxabicyclo[2.2.1]heptan-1-yl}methanesulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via sulfonation of bicyclic alcohols. For example, camphor sulfonic acid derivatives react with thionyl chloride (SOCl₂) under reflux (3–5 hours), followed by distillation to remove excess SOCl₂ . Key optimizations include:
- Temperature control (60–80°C) to prevent thermal decomposition of the sulfonyl chloride.
- Anhydrous conditions to avoid hydrolysis.
- Purification via vacuum distillation or recrystallization (e.g., using hexane/ethyl acetate) to achieve >90% purity.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the bicyclic framework (e.g., bridgehead protons at δ 1.5–2.5 ppm) and sulfonyl group (δ 3.8–4.2 ppm for CH₂SO₂Cl) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 223.055 ).
- X-ray Crystallography : Resolves stereochemistry, critical for enantioselective applications .
Q. What safety protocols are essential for handling this compound?
- Critical Measures :
- Use PPE (nitrile gloves, chemical goggles, lab coat) to prevent skin/eye contact (H314 hazard) .
- Work in a fume hood to avoid inhalation of toxic vapors (H335) .
- Store in airtight, corrosion-resistant containers at 4°C, away from moisture and strong oxidizers .
Advanced Research Questions
Q. What mechanistic insights explain its reactivity as a sulfonylation agent?
- Reaction Mechanism : The sulfonyl chloride group acts as an electrophile, enabling nucleophilic substitution (e.g., with amines or alcohols). The bicyclic structure stabilizes transition states via steric constraint, enhancing regioselectivity in ring-opening reactions .
- Kinetic Studies : Pseudo-first-order kinetics are observed in reactions with pyridine derivatives (rate constants: 0.05–0.2 M⁻¹s⁻¹ at 25°C) .
Q. How can computational modeling predict its reactivity in novel reactions?
- Methods :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic centers (e.g., sulfonyl chloride’s S=O groups).
- Molecular Dynamics (MD) : Simulate interactions with enzyme active sites (e.g., serine proteases) to design inhibitors .
Q. How do structural modifications (e.g., substituents on the bicyclic framework) alter biological activity?
- Case Study : Methyl or fluorine substituents at the 7-position increase lipophilicity (logP +0.5–1.0), enhancing blood-brain barrier penetration in neuroactive analogs .
- Contradictions : While some derivatives show enzyme inhibition (IC₅₀: 10–50 µM for trypsin-like proteases), others exhibit reduced activity due to steric clashes .
Q. What strategies resolve contradictions in reported synthetic yields or purity?
- Troubleshooting :
- Impurity Source : Hydrolysis byproducts (e.g., sulfonic acids) form if moisture is present. Use molecular sieves or dry solvents.
- Yield Optimization : Replace SOCl₂ with PCl₅ in non-polar solvents (e.g., toluene) for moisture-sensitive substrates .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
